molecular formula C22H48ClN B14376090 N-Butyl-N,N-dimethylhexadecan-1-aminium chloride CAS No. 88457-17-4

N-Butyl-N,N-dimethylhexadecan-1-aminium chloride

Cat. No.: B14376090
CAS No.: 88457-17-4
M. Wt: 362.1 g/mol
InChI Key: BLONYVZHHCSSIJ-UHFFFAOYSA-M
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Description

N-Butyl-N,N-dimethylhexadecan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound consists of a long hydrophobic alkyl chain and a positively charged nitrogen atom, which is balanced by a chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N,N-dimethylhexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecan-1-amine with butyl chloride. The reaction is carried out in an organic solvent such as toluene or ethanol, under reflux conditions. The reaction can be represented as follows:

N,N-dimethylhexadecan-1-amine+butyl chlorideN-Butyl-N,N-dimethylhexadecan-1-aminium chloride\text{N,N-dimethylhexadecan-1-amine} + \text{butyl chloride} \rightarrow \text{this compound} N,N-dimethylhexadecan-1-amine+butyl chloride→N-Butyl-N,N-dimethylhexadecan-1-aminium chloride

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,N-dimethylhexadecan-1-aminium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N,N-dimethylhexadecan-1-amine and butyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized forms of the alkyl chains.

    Hydrolysis: N,N-dimethylhexadecan-1-amine and butyl alcohol.

Scientific Research Applications

N-Butyl-N,N-dimethylhexadecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for protein extraction.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The primary mechanism of action of N-Butyl-N,N-dimethylhexadecan-1-aminium chloride is its ability to disrupt cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylhexadecan-1-amine
  • N-Hexadecyl-N,N-dimethylhexadecan-1-aminium bromide
  • N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride

Uniqueness

N-Butyl-N,N-dimethylhexadecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of a butyl group, which imparts distinct surfactant properties. Compared to similar compounds, it may offer different solubility and antimicrobial efficacy profiles.

Properties

CAS No.

88457-17-4

Molecular Formula

C22H48ClN

Molecular Weight

362.1 g/mol

IUPAC Name

butyl-hexadecyl-dimethylazanium;chloride

InChI

InChI=1S/C22H48N.ClH/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-23(3,4)21-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

BLONYVZHHCSSIJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCC.[Cl-]

Origin of Product

United States

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